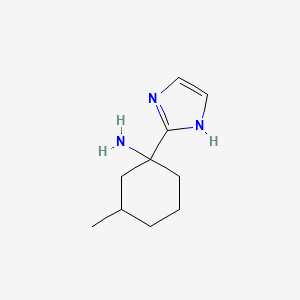
1-(1H-Imidazol-2-yl)-3-methylcyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-Imidazol-2-yl)-3-methylcyclohexan-1-amine is a compound that features an imidazole ring attached to a cyclohexane ring with a methyl group. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its broad range of chemical and biological properties
Métodos De Preparación
The synthesis of 1-(1H-Imidazol-2-yl)-3-methylcyclohexan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylcyclohexanone with imidazole in the presence of a suitable catalyst . The reaction conditions typically include heating the reactants under reflux in a suitable solvent such as ethanol or methanol. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Análisis De Reacciones Químicas
1-(1H-Imidazol-2-yl)-3-methylcyclohexan-1-amine undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(1H-Imidazol-2-yl)-3-methylcyclohexan-1-amine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-(1H-Imidazol-2-yl)-3-methylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a hydrogen bond donor and acceptor, allowing it to interact with various enzymes and receptors . This interaction can modulate the activity of these enzymes and receptors, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
1-(1H-Imidazol-2-yl)-3-methylcyclohexan-1-amine can be compared with other similar compounds such as:
2-(1H-Imidazol-1-yl)ethanol: This compound also contains an imidazole ring but differs in its side chain structure.
2,6-Bis(1H-imidazol-2-yl)pyridine: This compound contains two imidazole rings and is used in coordination chemistry.
The uniqueness of this compound lies in its specific structure, which combines the properties of both the imidazole and cyclohexane rings, leading to its diverse range of applications .
Propiedades
Fórmula molecular |
C10H17N3 |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
1-(1H-imidazol-2-yl)-3-methylcyclohexan-1-amine |
InChI |
InChI=1S/C10H17N3/c1-8-3-2-4-10(11,7-8)9-12-5-6-13-9/h5-6,8H,2-4,7,11H2,1H3,(H,12,13) |
Clave InChI |
DPURWPSRBQOZID-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1)(C2=NC=CN2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


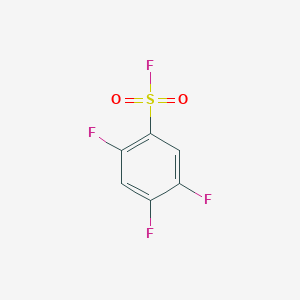
![2-[2-(2-Fluorophenoxy)ethoxy]ethan-1-amine](/img/structure/B13218682.png)
![2-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13218687.png)

![2-{[1-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13218697.png)

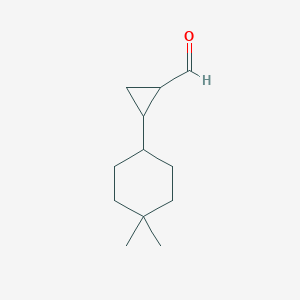
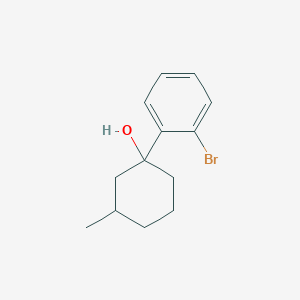

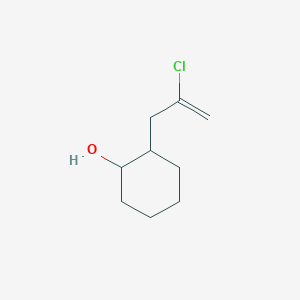



![Methyl 4-[2-(2-amino-5-methoxyphenyl)ethynyl]benzoate](/img/structure/B13218765.png)
